molecular formula C11H11N3S B1480853 1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098011-23-3

1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1480853
CAS No.: 2098011-23-3
M. Wt: 217.29 g/mol
InChI Key: BYWOIZBHYGAHAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole” were not found, pyrazole compounds are generally synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .

Scientific Research Applications

Antitumor Activities

Research has highlighted the potential of compounds related to 1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole in the synthesis of derivatives with significant antitumor activities. A study by Mohareb and Gamaan (2018) synthesized thiophene, pyrazole, and coumarin derivatives incorporating benzo[d]imidazole moieties. These compounds were evaluated against various cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), with several showing high potencies. This research opens avenues for developing new anticancer agents based on this chemical framework (Mohareb & Gamaan, 2018).

Insecticidal Properties

Another study by Fadda et al. (2017) explored the synthesis of new heterocycles incorporating a thiadiazole moiety derived from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide. These compounds were assessed as insecticidal agents against the cotton leafworm, Spodoptera littoralis, showcasing the potential of these derivatives for agricultural applications. This research demonstrates the versatility of the thiophene-pyrazole framework in generating compounds with beneficial insecticidal properties (Fadda et al., 2017).

Antioxidant Activity

Research into the design and synthesis of novel derivatives of 1H-3-indolyl compounds incorporating the thiophene and pyrazole moieties has also indicated promising antioxidant activities. A study by Aziz et al. (2021) involved the creation of derivatives to investigate their potential as antioxidants, particularly against ABTS radicals. This study utilized 2D QSAR modeling and molecular docking studies to propose the mechanism of action of these compounds as cytochrome c peroxidase inhibitors. One derivative, in particular, showed higher antioxidant activity than ascorbic acid, highlighting the potential for these compounds in medicinal chemistry as high-efficiency antioxidants (Aziz et al., 2021).

Antimicrobial and Antibacterial Activities

The potential for antimicrobial and antibacterial applications of derivatives related to this compound has been explored in various studies. For instance, Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes, evaluating their antioxidant activity and the effect of hydrogen bonding on the self-assembly process. These studies provide a foundation for the development of new antimicrobial agents utilizing this chemical scaffold (Chkirate et al., 2019).

Properties

IUPAC Name

1-ethyl-6-thiophen-3-ylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c1-2-13-4-5-14-11(13)7-10(12-14)9-3-6-15-8-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWOIZBHYGAHAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=CC(=N2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 6
1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole

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